[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol
Description
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is a pyrazole-derived compound featuring a nitro group at position 4, a tetrahydropyranyl (oxan-2-yl) substituent at position 1, and a hydroxymethyl (-CH₂OH) group at position 3. This structure combines aromatic nitro functionality with a cyclic ether and a primary alcohol, making it a versatile intermediate in medicinal and organic chemistry. The oxan-2-yl group enhances solubility in polar solvents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity in substitution or reduction reactions. The hydroxymethyl group offers a site for further derivatization, such as esterification or oxidation.
Properties
IUPAC Name |
[4-nitro-1-(oxan-2-yl)pyrazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c13-6-7-8(12(14)15)5-11(10-7)9-3-1-2-4-16-9/h5,9,13H,1-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCXQLLVGDXVAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C(C(=N2)CO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625969 | |
| Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518990-09-5 | |
| Record name | [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol typically involves the reaction of 4-nitro-1H-pyrazole with oxan-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, ethanol.
Reduction: Chromium trioxide, potassium permanganate, acetone.
Substitution: Sodium hydroxide, ethanol, various nucleophiles.
Major Products Formed
Oxidation: 4-Amino-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol.
Reduction: [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanone.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They have shown activity against certain types of cancer cells and infectious agents, highlighting their potential as pharmaceutical agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes and disruption of cellular pathways, resulting in the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyrazole derivatives, particularly those substituted with nitro groups and heterocyclic or fluorinated side chains. Below is a comparative analysis based on molecular features, synthesis, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Differences and Implications:
Substituent Effects :
- The oxan-2-yl group in the target compound introduces steric bulk and polarity compared to the trifluoroethyl group in , which imparts lipophilicity and metabolic stability due to fluorine’s electronegativity. The chloro substituent in reduces steric hindrance but increases electrophilicity at the pyrazole ring.
- The primary alcohol (-CH₂OH) in the target compound and contrasts with the carboxylic acid (-CH₂COOH) in , affecting solubility (higher in acidic conditions) and reactivity (e.g., esterification vs. salt formation).
Physicochemical Properties :
- The higher molar mass of the trifluoroethyl derivative (253.14 g/mol) compared to the target compound (237.20 g/mol) reflects the added mass of fluorine and acetic acid. The chloro-nitro analog has a significantly lower mass (177.55 g/mol), favoring volatility but limiting hydrogen-bonding capacity.
Biological Activity
[4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol, with the CAS number 518990-09-5, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : C9H13N3O4
- Molecular Weight : 227.217 g/mol
- Structure : The compound features a pyrazole ring substituted with a nitro group and an oxan moiety, which contributes to its unique properties.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of various pyrazole derivatives, including those similar to this compound. For instance, compounds with nitro groups have shown varying degrees of effectiveness against pathogenic bacteria and fungi. The presence of the oxan ring may enhance solubility and bioavailability, potentially leading to improved efficacy in antimicrobial applications .
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. A study focusing on structurally similar compounds demonstrated that modifications in the pyrazole structure could lead to significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly concerning phosphodiesterase (PDE) enzymes. Certain pyrazole derivatives have been reported to inhibit PDE3A and PDE3B, which are critical in regulating intracellular signaling pathways related to cardiovascular diseases . This suggests that this compound could also possess similar inhibitory effects.
Study 1: Antimicrobial Screening
In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial activity. The results indicated that compounds with electron-withdrawing groups like nitro showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The specific activity of this compound remains to be fully characterized but is anticipated to follow similar trends due to its structural features .
Study 2: Anticancer Activity Assessment
In vitro assays conducted on cancer cell lines revealed that several pyrazole derivatives exhibited significant cytotoxicity. For example, one derivative showed an IC50 value of 10 µM against breast cancer cells. Although specific data on this compound is limited, its structural analogs suggest potential for similar anticancer activity through mechanisms involving apoptosis induction .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for [4-Nitro-1-(oxan-2-yl)-1H-pyrazol-3-yl]methanol?
- Methodological Answer : The synthesis typically involves tetrahydropyran (THP) protection/deprotection strategies. For example, intermediates like 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile (III) are deprotected using catalytic HCl in methanol at 10±3°C, followed by neutralization with ammonia and crystallization . Mannich reactions with diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) can also introduce functional groups, yielding bis-substituted derivatives (98% yield) . Chalcone derivatives may undergo cyclization with hydrazine in methanol under reflux (6–9 hours) to form pyrazole cores .
Q. How is this compound characterized in academic research?
- Methodological Answer :
- X-ray crystallography : Single-crystal structures are refined using SHELXL, with R factors <0.04 and data-to-parameter ratios ≥13.0. Bond lengths (e.g., mean C–C = 0.003 Å) validate geometric accuracy .
- NMR spectroscopy : Proton environments are analyzed via ¹H NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃), with coupling constants confirming regiochemistry .
- Melting points : Reported values (e.g., 155–158°C) cross-checked against literature ensure purity .
Advanced Research Questions
Q. How do researchers address regioselectivity challenges in pyrazole functionalization?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, hydrazine preferentially reacts with α,β-unsaturated ketones at the β-position to form 4,5-dihydropyrazoles . Computational modeling (DFT) predicts electrophilic attack sites on the pyrazole ring, while experimental validation via X-ray crystallography resolves ambiguities in substitution patterns .
Q. What experimental design contradictions arise in optimizing reaction conditions for pyrazole derivatives?
- Methodological Answer :
- Solvent effects : Refluxing in ethanol (2 hours) vs. xylene (25–30 hours) impacts reaction kinetics and by-product formation. Ethanol promotes faster cyclization but may require post-reaction NaOH treatment to isolate products .
- Catalyst choice : HCl-catalyzed THP deprotection (95.8% yield) outperforms alternative acids (e.g., p-TsOH) in minimizing side reactions .
Q. How are analytical data discrepancies resolved, such as NMR vs. X-ray structural inconsistencies?
- Methodological Answer : Discrepancies between NMR (dynamic conformers) and static X-ray structures are addressed via variable-temperature NMR or NOESY experiments to detect rotational barriers. For example, unexpected dihedral angles in X-ray data may reflect crystal packing effects rather than solution-state conformations . Conflicting purity assessments (HPLC vs. melting point) are resolved by hyphenated techniques like LC-MS .
Q. What strategies improve catalytic efficiency in deprotecting THP groups?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
